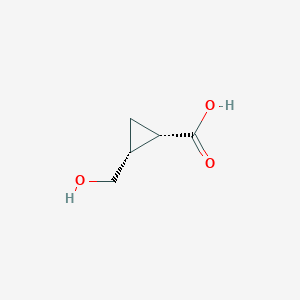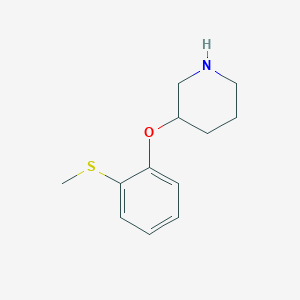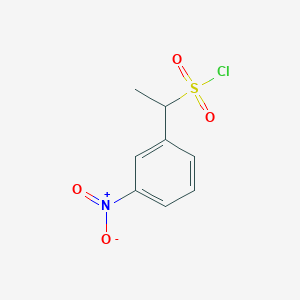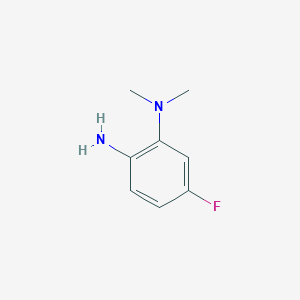
5-fluoro-N1,N1-dimethylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N1,N1-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H11FN2 It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom and two dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N1,N1-dimethylbenzene-1,2-diamine typically involves the nitration of benzene to form nitrobenzene, followed by reduction to produce the corresponding amine. The fluorine atom is introduced through electrophilic aromatic substitution, and the dimethylamino groups are added via alkylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N1,N1-dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, amines, and quinones.
Scientific Research Applications
5-fluoro-N1,N1-dimethylbenzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-N1,N1-dimethylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context of its use .
Comparison with Similar Compounds
Similar Compounds
N1,N1-dimethylbenzene-1,2-diamine: Similar structure but lacks the fluorine atom.
5-fluoro-N1-methylbenzene-1,2-diamine: Similar structure but has only one dimethylamino group.
Uniqueness
5-fluoro-N1,N1-dimethylbenzene-1,2-diamine is unique due to the presence of both the fluorine atom and two dimethylamino groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H11FN2 |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
4-fluoro-2-N,2-N-dimethylbenzene-1,2-diamine |
InChI |
InChI=1S/C8H11FN2/c1-11(2)8-5-6(9)3-4-7(8)10/h3-5H,10H2,1-2H3 |
InChI Key |
ZQHLYMHKVBNJNA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


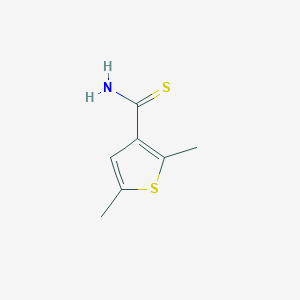
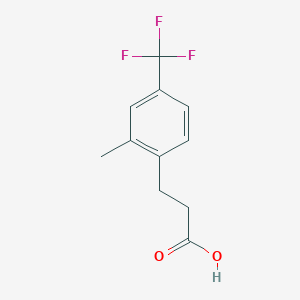
![Methyl 1-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate](/img/structure/B13529712.png)
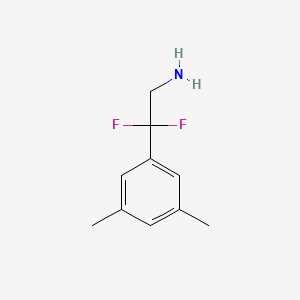
![Potassium (3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B13529727.png)


![7-ethynyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B13529732.png)
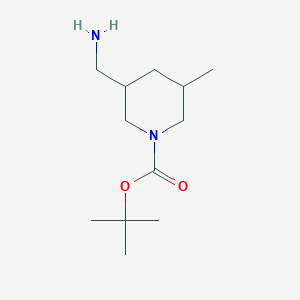
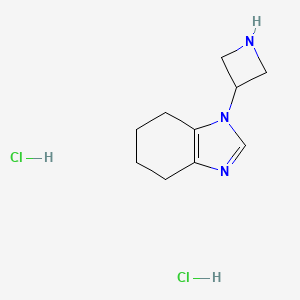
![8-Methylpyrido[4,3-d]pyrimidin-5-amine](/img/structure/B13529777.png)
